

Tenapanor: A Comparative Analysis of the Free Base and Hydrochloride Salt

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Compound of Interest

Compound Name: Tenapanor Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the physicochemical and pharmacological properties of tenapanor free base and its hydrochloride salt. Tenapanor is a first-in-class, minimally absorbed inhibitor of the sodium/hydrogen exchanger 3 (NHE3), indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and for the control of serum phosphorus in adults with chronic kidney disease (CKD) on dialysis.^{[1][2]} The choice between the free base and a salt form is a critical decision in drug development, impacting stability, solubility, and bioavailability. This document aims to provide a comprehensive resource for professionals involved in the research and development of tenapanor and related compounds.

Core Physicochemical Properties: A Comparative Overview

The selection of a drug substance's physical form is pivotal for its successful formulation and clinical performance. Tenapanor has been investigated in both its free base and hydrochloride salt forms, each exhibiting distinct physicochemical characteristics.

Property	Tenapanor Free Base	Tenapanor Hydrochloride Salt	Source(s)
Molecular Formula	C ₅₀ H ₆₆ Cl ₄ N ₈ O ₁₀ S ₂	C ₅₀ H ₆₈ Cl ₆ N ₈ O ₁₀ S ₂ (bis-hydrochloride)	[3],[4]
Molecular Weight	1145.04 g/mol	1217.97 g/mol (bis-hydrochloride)	[5]
Physical Form	Crystalline solid (Form I)	White to off-white to light brown amorphous solid	[6],[5]
Melting Point	130.5 ± 2 °C (Crystalline Form I)	Not applicable (amorphous)	[6]
Solubility	Practically insoluble in water	Practically insoluble in water. Soluble in DMSO (≥ 5 mg/mL). A liquid formulation at 5 mg/mL in an aqueous solution at pH 3.4 has been developed.	[5],[7],[3],[8]
Hygroscopicity	Not specified, but crystalline form is generally less hygroscopic	Hygroscopic	[5]
Stability	Crystalline form is stable.	The amorphous form is physically stable with no change observed after more than 3 years of long-term storage.	[6],[9]

In-Depth Analysis of Physicochemical Properties

Crystalline Form of Tenapanor Free Base:

A crystalline form of tenapanor free base, designated as Form I, has been identified and characterized.[6] This form is advantageous for purification and can be used to prepare tenapanor with a chemical purity greater than 98.8%.[10]

Amorphous Nature of **Tenapanor Hydrochloride**:

Tenapanor hydrochloride is an amorphous solid.[5] While amorphous forms can sometimes offer solubility advantages, they can also be more prone to physical instability. However, studies have shown that the amorphous dihydrochloride salt of tenapanor is physically stable, with a predicted long relaxation time, suggesting a low tendency to crystallize.[9][11] This stability is a critical attribute for a pharmaceutical product.

Pharmacological Profile

Mechanism of Action:

Tenapanor is a potent and selective inhibitor of the NHE3, an antiporter located on the apical surface of the enterocytes in the small intestine and colon.[7][12] By inhibiting NHE3, tenapanor reduces the absorption of sodium from the gastrointestinal tract.[13] This leads to an increase in intestinal fluid and a softening of stool, which helps to alleviate constipation in patients with IBS-C.[7][14]

Furthermore, the inhibition of NHE3 by tenapanor has been shown to reduce the paracellular absorption of phosphate, making it an effective therapy for hyperphosphatemia in patients with CKD.[15] The mechanism is thought to involve a conformational change in tight junction proteins due to a decrease in intracellular pH, which reduces intestinal permeability.[14]

Recent studies have also suggested that tenapanor's therapeutic effect in IBS-C may be mediated, in part, by reducing visceral hypersensitivity through the modulation of the transient receptor potential vanilloid 1 (TRPV1) signaling pathway.[12][16]

Pharmacokinetics:

A key characteristic of tenapanor is its minimal systemic absorption.[7][17] Following oral administration, plasma concentrations of tenapanor are typically below the limit of quantitation (0.5 ng/mL).[18][19] This localized action within the gastrointestinal tract minimizes the potential

for systemic side effects. The high molecular weight and the presence of two primary amines in its structure likely contribute to this gut-restricted absorption profile.^[4]

A physiologically based biopharmaceutics model (PBBM) has been used to compare the pharmacodynamic effects of the hydrochloride salt and the free base. The model predicted that the hydrochloride salt leads to a higher stool sodium excretion compared to the free base over 12 and 26 weeks of treatment.^[20] This suggests that the salt form may have a more pronounced local effect in the gut.

Experimental Protocols

Preparation of Crystalline Tenapanor Free Base (Form I):

- Method: Dissolve tenapanor free base (200 mg) in acetonitrile (0.4 ml) under mild reflux to obtain a clear solution.
- Crystallization: Cool the solution at a rate of 1 °C/min with stirring to room temperature (22 °C to 26 °C).
- Isolation: Stir the resulting crystals for an additional 2 hours at room temperature, then isolate by filtration on a sintered glass filter.
- Drying: Dry the crystals for 6 hours in a vacuum oven at 40 °C.
- Yield: Approximately 170 mg of crystalline Form I.
- Purity: HPLC analysis can be used to confirm purity, which has been reported to be as high as 99.5%.^{[6][10]}

X-Ray Powder Diffraction (XRPD) of Crystalline Tenapanor Free Base (Form I):

- Instrumentation: A standard X-ray powder diffractometer with CuK α radiation.
- Characteristic Peaks: The crystalline Form I of tenapanor free base exhibits characteristic reflections at 11.1, 19.8, and $22.7 \pm 0.2^\circ$ 2-theta. Further characteristic peaks can be observed at 13.2, 15.5, 19.4, 22.1, and $24.4 \pm 0.2^\circ$ 2-theta.^{[6][21]}

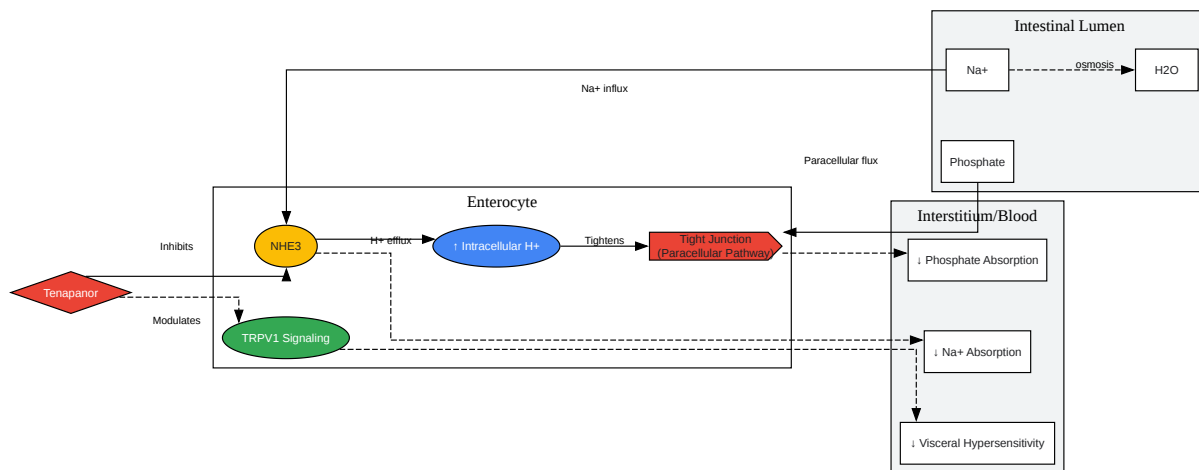
Differential Scanning Calorimetry (DSC) of Crystalline Tenapanor Free Base (Form I):

- Method: A standard differential scanning calorimeter is used.
- Analysis: The crystalline form exhibits a melting point at a temperature of 130.5 ± 2 °C.[6]

Preparation of Amorphous **Tenapanor Hydrochloride**:

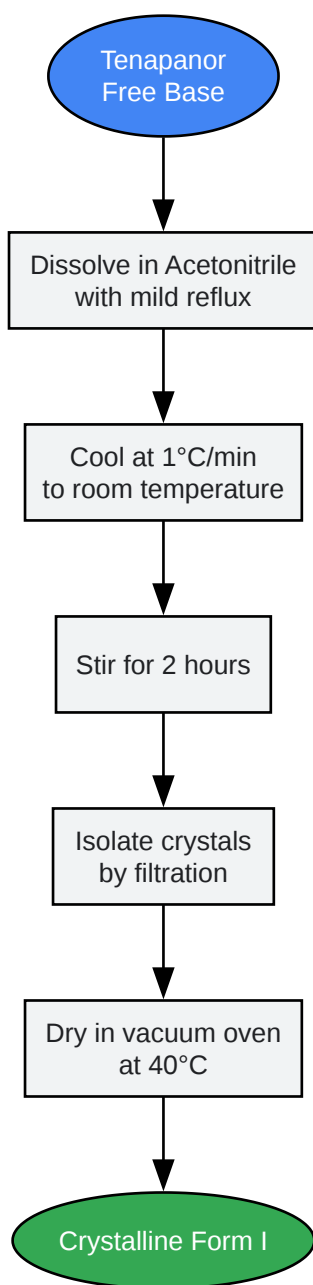
- Method: To an agitated mixture of crystalline tenapanor free base in methanol, add concentrated hydrochloric acid until the pH is ≤ 0.6 .
- Drying: The solution is then spray-dried.
- Particle Size Control: Particle size is assessed by laser diffraction, and spray drying parameters are adjusted to ensure a particle size distribution of $d(v,50) \leq 20$ μm and $d(v,90)$: 20-40 μm .
- Secondary Drying: The resulting powder is secondarily dried to achieve a methanol content of $\leq 3,000$ ppm.[22]

Visualizations



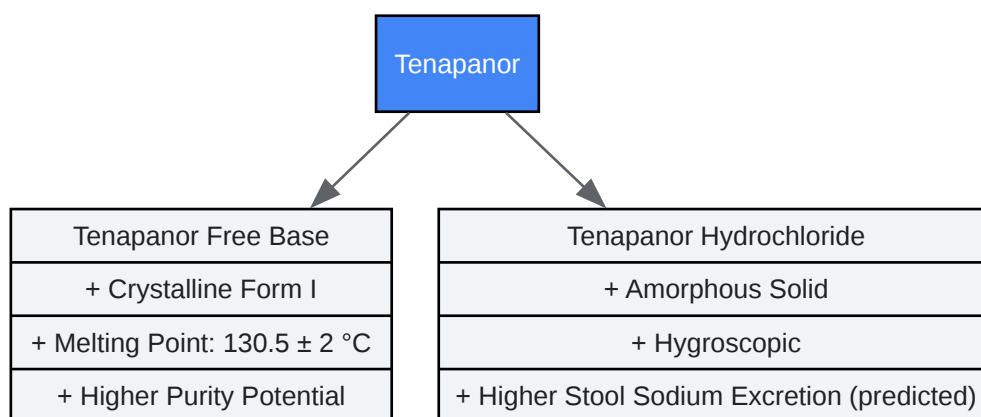
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Caption: Mechanism of action of tenapanor in the intestinal epithelium.



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Caption: Workflow for the preparation of crystalline tenapanor free base (Form I).



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Caption: Key property differences between tenapanor free base and hydrochloride salt.

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